N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine
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Overview
Description
“N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine” is a complex organic compound. The methylidene group in the compound is a part of the molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Density functional theory (DFT) can also be used to study the optimized structure and geometric parameters .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be studied using various techniques. For example, the DFT method at B3LYP/6-311++G(d, p) basis set can be employed to study the optimized structure and geometric parameters, as well as to explore the frontier molecular orbitals, global reactive parameters, Mullikan population analysis, Natural bond orbital, and molecular electrostatic potential characteristics .Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-8-9-16(17-14(12)10-18(2,3)21-17)20-11-13-6-4-5-7-15(13)19/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGIGZBEFQMIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)N=CC3=CC=CC=C3F)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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